Anwuweizicacid

Description

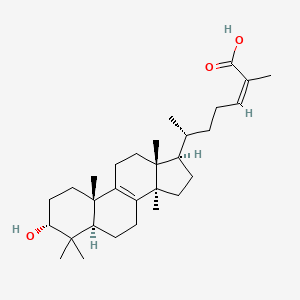

Anwuweizic acid (C₃₀H₄₈O₃) is a lanostane-type triterpenoid first isolated from Schisandra sphenanthera (Hua Zhong Wu Wei Zi) and later identified in Schisandra chinensis stems . Its structure was elucidated as 3α-hydroxy-lanost-8,24-dien-26-oic acid through spectral analyses (UV, IR, NMR) and chemical transformations, such as reduction to lanost-8,24-dien-3α,26-diol . Key physical properties include a melting point of 159–161°C and a specific optical rotation of [α]D +37.7° (in CHCl₃) .

Anwuweizic acid is biosynthetically significant, serving as a precursor to complex triterpenoids like schiglautone A through enzymatic oxidation and ring expansion . Pharmacologically, it exhibits antitumor and anti-HIV activities , and its mixture with epianwuweizic acid shows anti-fertility effects by targeting human decidual cells .

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24-25,31H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,24+,25-,28-,29-,30+/m1/s1 |

InChI Key |

KGELVXQPIUKGCO-KTPSIFDASA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anwuweizicacid typically involves the extraction from Schisandra chinensis fruit using organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound. Advanced synthetic methods may involve the use of specific catalysts and reaction conditions to enhance yield and purity.

Industrial Production Methods: Industrial production of this compound focuses on optimizing extraction and purification processes to ensure high efficiency and cost-effectiveness. Techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are commonly employed in large-scale production to achieve high purity levels suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Anwuweizicacid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.

Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of derivatives with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Anwuweizicacid has a wide range of scientific research applications, including but not limited to:

Chemistry: this compound is used as a precursor in the synthesis of novel triterpenoid derivatives with potential pharmaceutical applications.

Biology: It is studied for its role in modulating cellular pathways and its effects on cell proliferation, apoptosis, and differentiation.

Medicine: this compound exhibits hepatoprotective, anti-inflammatory, and antioxidant properties, making it a candidate for the treatment of liver diseases, inflammatory conditions, and oxidative stress-related disorders.

Industry: this compound is utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.

Mechanism of Action

Anwuweizicacid is compared with other similar triterpenoid compounds such as schisandrin, schisandrol, and schisantherin. While these compounds share structural similarities, this compound is unique in its specific biological activities and therapeutic potential. The distinct pharmacokinetic and pharmacodynamic profiles of this compound set it apart from other triterpenoids, highlighting its uniqueness in scientific research and clinical applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Classification of Lanostane Triterpenoids

Anwuweizic acid belongs to the lanostane triterpenoid family, characterized by a 30-carbon skeleton with a 26-carboxylic acid group and specific double bond positions (Δ⁸,²⁴). Below is a comparison with related compounds:

Key Functional Differences

Anticancer Activity

- Heteroclitalactones D : Exhibits potent cytotoxicity against HL-60 leukemia cells (IC₅₀ = 6.76 μM) .

- Schisandronic acid : Indirect anticancer effects via hepatoprotection, enhancing detoxification pathways .

Anti-HIV Activity

- Anwuweizic acid is unique among lanostanes in showing direct anti-HIV activity, though the exact target remains uncharacterized .

Anti-Fertility Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.